molecular formula C18H11FN2O2 B1447089 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole CAS No. 1820707-91-2

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole

Cat. No.: B1447089
CAS No.: 1820707-91-2
M. Wt: 306.3 g/mol
InChI Key: RTMZRJHUPJNLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole typically involves the following steps:

    Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable and cost-effective methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The carbazole ring can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Carbazoles: Formed through nucleophilic aromatic substitution or coupling reactions.

Scientific Research Applications

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

    Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.

    Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its fluorescence properties.

Mechanism of Action

The mechanism of action of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole depends on its application:

    In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.

    In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Phenyl-9H-carbazole: Lacks the fluoro and nitro groups, resulting in different chemical properties and applications.

    9-(2-Chloro-4-nitrophenyl)-9H-carbazole: Similar structure but with a chloro group instead of a fluoro group, leading to variations in reactivity and applications.

    9-(2-Fluoro-4-aminophenyl)-9H-carbazole:

Uniqueness

The presence of both fluoro and nitro groups in 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole imparts unique electronic and steric properties, making it particularly valuable in applications requiring specific reactivity and stability. Its ability to undergo various chemical transformations and its potential in diverse research fields highlight its significance compared to similar compounds.

Biological Activity

9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is a compound belonging to the carbazole family, known for its diverse biological activities and applications in various fields, including organic electronics and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C15_{15}H11_{11}F1_{1}N2_{2}O2_{2}
  • CAS Number: 1820707-91-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Electron Transport: In organic electronics, this compound serves as an electron-transporting material in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
  • Pharmaceutical Applications: It interacts with specific molecular targets, including enzymes and receptors, modulating their activity. This can lead to therapeutic effects in conditions such as cancer and neurological disorders .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity:
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
    • A study reported that derivatives of carbazole compounds possess antitumor properties, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects:
    • Research indicates that this compound can protect neuronal cells from glutamate-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases .
    • The antioxidative properties of this compound contribute to its neuroprotective effects, potentially through mechanisms involving the modulation of oxidative stress responses .
  • Antimicrobial Activity:
    • Several studies have evaluated the antimicrobial properties of carbazole derivatives. For instance, compounds similar to this compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans at concentrations ranging from 50 µg/mL to 100 µg/mL .

Case Studies

A selection of case studies illustrates the biological activity of this compound:

StudyFindingsConcentration
Reddy et al. (2015)Demonstrated antimicrobial efficacy against S. aureus and E. coli100 µg/mL
Kumar et al. (2016)Showed neuroprotective effects on HT22 cells against glutamate toxicity3 µM
Sharma et al. (2017)Induced apoptosis in breast cancer cell lines via caspase activationVariable

Properties

IUPAC Name

9-(2-fluoro-4-nitrophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMZRJHUPJNLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281170
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-91-2
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.